BENGHE Methodological & Application

Check Availability & Pricing

Palladium-catalyzed cross-coupling reactions
using 5-lodo-2,3-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 5-lodo-2,3-dimethoxypyridine

Cat. No.: B3022012

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions Utilizing 5-lodo-2,3-
dimethoxypyridine

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with
substituted pyridines forming the core of numerous pharmaceuticals and functional materials.
[1][2][3] This guide focuses on 5-lodo-2,3-dimethoxypyridine, a highly versatile and strategic
building block. The presence of electron-donating methoxy groups modulates the electronic
properties of the ring, while the iodine atom at the 5-position serves as an exceptionally
reactive handle for palladium-catalyzed cross-coupling reactions.[4] This document provides an
in-depth exploration of key palladium-catalyzed transformations—including Suzuki-Miyaura,
Sonogashira, Buchwald-Hartwig, and Heck couplings—using this substrate. We present not
only detailed, field-tested protocols but also the underlying mechanistic principles and critical
considerations to empower researchers, scientists, and drug development professionals to
successfully leverage this reagent in the synthesis of complex molecules.

The Foundation: Understanding Palladium-
Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions represent one of the most powerful and
transformative toolsets in modern organic synthesis, enabling the formation of carbon-carbon
and carbon-heteroatom bonds with remarkable efficiency and precision.[5][6] The 2010 Nobel
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Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, underscored
the profound impact of this chemistry.[7]

These reactions universally proceed through a catalytic cycle involving a palladium center that
shuttles between the Pd(0) and Pd(ll) oxidation states.[8][9] Understanding this cycle is
paramount to troubleshooting and optimizing reaction conditions.

The generalized catalytic cycle consists of three fundamental steps:

o Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 5-lodo-
2,3-dimethoxypyridine. This is often the rate-limiting step and results in the formation of a
square planar Pd(Il) complex.[5][8]

o Transmetalation (for Suzuki, Sonogashira) or A Variant: The coupling partner (e.g., an
organoboron compound in the Suzuki reaction) transfers its organic group to the
palladium(ll) center, displacing the halide.[5][7] In the Heck reaction, this step is replaced by
migratory insertion of an alkene.[6]

¢ Reductive Elimination: The two organic fragments on the palladium(ll) center couple and are
expelled, forming the desired new bond and regenerating the active Pd(0) catalyst, which re-
enters the cycle.[8][9]
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Caption: Generalized catalytic cycle for cross-coupling reactions.

Application & Protocols: C-C Bond Formation via
Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its

operational simplicity, the commercial availability and stability of boronic acid coupling partners,

and its broad functional group tolerance.[5][10]

Protocol: Synthesis of 5-Aryl-2,3-dimethoxypyridine

This protocol provides a robust starting point for the coupling of various arylboronic acids with

5-lodo-2,3-dimethoxypyridine.

Materials & Reagents

Reagent/Materi Molecular Amount (1.0 .

. Equivalents Mol%
al Weight mmol scale)
5-lodo-2,3-
dimethoxypyridin ~ 265.04 g/mol 265 mg 1.0 -
e
Arylboronic Acid Varies 1.2 mmol 1.2 -
Pd(PPhs)a 1155.56 g/mol 35 mg 0.03 3
Potassium
Carbonate 138.21 g/mol 276 mg 2.0 -
(K2CO3)
1,4-Dioxane - 4.0 mL - -
Deionized Water - 1.0 mL - -

Step-by-Step Procedure

» Vessel Preparation: To a dry round-bottom flask or microwave vial equipped with a magnetic

stir bar, add 5-lodo-2,3-dimethoxypyridine (1.0 eq), the desired arylboronic acid (1.2 eq),
Pd(PPhs)4 (3 mol%), and K2COs (2.0 eq).

© 2025 BenchChem. All rights reserved.

Tech Support


http://www.zr-catalyst.com/Article/249.html
https://www.yonedalabs.com/post/suzuki-miyaura-cross-coupling-practical-guide/
https://www.benchchem.com/product/b3022012?utm_src=pdf-body
https://www.benchchem.com/product/b3022012?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3022012?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert
gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
Proper degassing is critical to prevent catalyst degradation and side reactions like boronic
acid homocoupling.[11]

Solvent Addition: Add the degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via
syringe. The aqueous phase is essential for the transmetalation step.[10]

Reaction: Place the flask in a preheated oil bath at 90 °C. Stir vigorously for 4-12 hours.

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS
until the starting iodo-pyridine is consumed.

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water
(10 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous
sodium sulfate (Na2S0a), filter, and concentrate under reduced pressure. Purify the crude
residue by flash column chromatography on silica gel to obtain the final product.
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Experimental Workflow: Suzuki-Miyaura Coupling
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Caption: Generalized workflow for a Suzuki coupling experiment.[12]

Application & Protocols: C-C Bond Formation via
Sonogashira Coupling
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The Sonogashira coupling is the premier method for synthesizing arylalkynes, which are
valuable intermediates in pharmaceuticals and organic materials.[13] The reaction couples a
terminal alkyne with an aryl halide, typically using a dual catalytic system of palladium and
copper(l).[14][15]

Protocol: Synthesis of 5-(Alkynyl)-2,3-dimethoxypyridine

This protocol details the copper(l)-cocatalyzed coupling of a terminal alkyne with 5-lodo-2,3-
dimethoxypyridine.

Materials & Reagents

Reagent/Materi Molecular Amount (1.0 .
. Equivalents Mol%

al Weight mmol scale)
5-lodo-2,3-
dimethoxypyridin ~ 265.04 g/mol 265 mg 1.0 -
e
Terminal Alkyne Varies 1.2 mmol 1.2 -
PdClz(PPhs)2 701.90 g/mol 14 mg 0.02 2
Copper(l) lodide

190.45 g/mol 7.6 mg 0.04 4
(Cul)
Diisopropylamine 0.56 mL (4.0

101.19 g/mol 4.0 -
(DIPA) mmol)
N,N-
Dimethylformami

- 4.0 mL - -
de (DMF),
anhydrous

Step-by-Step Procedure

e Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add 5-lodo-2,3-
dimethoxypyridine (1.0 eq), PdCI2(PPhs)2 (2 mol%), and Cul (4 mol%).
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» Solvent and Base Addition: Add anhydrous DMF (4 mL) followed by DIPA (4.0 eq). The
amine serves as both the base and a solvent. Stir the mixture for 5 minutes at room
temperature.

o Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise via syringe.
» Reaction: Heat the reaction mixture to 65 °C. Stir for 2-4 hours. The reaction is often rapid.
e Monitoring: Monitor for the disappearance of the starting material by TLC or GC-MS.

o Work-up: After cooling, dilute the reaction mixture with ethyl acetate (25 mL). Wash with
saturated aqueous NH4Cl (2 x 15 mL) to remove the copper salts and amine, followed by
water and brine.

 Purification: Dry the organic layer over anhydrous MgSOa, filter, and concentrate. Purify the
crude product by flash column chromatography.

Causality and Trustworthiness:

e Why a dual catalyst system? The palladium catalyst drives the main cross-coupling cycle,
while the copper(l) salt reacts with the terminal alkyne to form a more reactive copper(l)
acetylide intermediate, which then undergoes transmetalation with the palladium center.[14]
This significantly accelerates the reaction.

o Why DIPA? A bulky amine base like diisopropylamine (DIPA) or triethylamine (EtsN) is used
to deprotonate the alkyne and neutralize the HI generated during the reaction.

» Self-Validation: A key indicator of a successful reaction is the consumption of the starting
materials. A common side reaction is the homocoupling of the alkyne (Glaser coupling),
which can be minimized by maintaining strictly anaerobic conditions.[16]

Application & Protocols: C-N Bond Formation via
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, which are
ubiquitous in pharmaceuticals.[17][18][19] This reaction allows for the formation of C-N bonds
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under conditions that tolerate a wide variety of functional groups, replacing harsher classical
methods.[17]

Protocol: Synthesis of 5-(Amino)-2,3-dimethoxypyridine
Derivatives

This protocol uses a modern catalyst system for the amination of 5-lodo-2,3-
dimethoxypyridine. The choice of ligand and base is critical and often depends on the specific
amine coupling partner.[20]

Materials & Reagents

Reagent/Materi Molecular Amount (1.0 .
. Equivalents Mol%

al Weight mmol scale)
5-lodo-2,3-
dimethoxypyridin ~ 265.04 g/mol 265 mg 1.0 -
e
Amine (Primary ]

Varies 1.2 mmol 1.2 -
or Secondary)
Pdz(dba)s 915.72 g/mol 9.2 mg 0.01 1
XPhos 476.67 g/mol 19 mg 0.04 4
Sodium tert-
butoxide 96.10 g/mol 115 mg 1.2 -
(NaOtBu)
Toluene,

- 5.0 mL - -
anhydrous

Step-by-Step Procedure

o Vessel Preparation (Glovebox Recommended): In an inert atmosphere glovebox, add
Pdz(dba)s (1 mol%), XPhos (4 mol%), and NaOtBu (1.2 eq) to a dry vial. NaOtBu is highly
hygroscopic and air-sensitive.
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Reagent Addition: Add 5-lodo-2,3-dimethoxypyridine (1.0 eq), the amine (1.2 eq), and
anhydrous toluene (5 mL).

Reaction: Seal the vial tightly and remove it from the glovebox. Place it in a preheated
heating block at 100 °C. Stir for 6-24 hours.

Monitoring: Monitor the reaction by LC-MS.

Work-up: Cool to room temperature. Carefully quench the reaction by adding saturated
agueous NHa4CI. Dilute with ethyl acetate and filter through a pad of Celite to remove
palladium black.

Purification: Separate the layers of the filtrate, extract the aqueous layer with ethyl acetate,
combine the organic layers, wash with brine, dry over Na2SOa4, and concentrate. Purify by
column chromatography.
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Buchwald-Hartwig Catalytic Cycle
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Caption: Catalytic cycle for the Buchwald-Hartwig amination.[21]

Causality and Trustworthiness:

» Why specialized ligands like XPhos? The key to a successful Buchwald-Hartwig amination is
the final reductive elimination step. Bulky, electron-rich phosphine ligands like XPhos
accelerate this step, preventing catalyst decomposition and side reactions.[19]
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» Why a strong base? A strong, non-nucleophilic base like NaOtBu is required to deprotonate
the coordinated amine to form the key palladium-amido intermediate, from which reductive
elimination occurs.[21] For base-sensitive substrates, weaker bases like Cs2COs or KsPOa4
can be used, though this may require higher temperatures or longer reaction times.[20]

Application & Protocols: C-C Bond Formation via
Heck Reaction

The Mizoroki-Heck reaction is a powerful method for the arylation of alkenes.[5][22] Unlike the
previously described methods, it does not involve a transmetalation step with an organometallic
reagent. The mechanism proceeds via migratory insertion of the alkene into the Aryl-Palladium
bond, followed by B-hydride elimination.[6]

Protocol: Synthesis of 5-(Vinyl)-2,3-dimethoxypyridine
Derivatives

This protocol is a starting point for the Heck coupling of 5-lodo-2,3-dimethoxypyridine with an
alkene.

Materials & Reagents
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Reagent/Materi

Molecular

Amount (1.0

. Equivalents Mol%

al Weight mmol scale)
5-lodo-2,3-
dimethoxypyridin ~ 265.04 g/mol 265 mg 1.0 -
e
Alkene (e.g., n- 192 mg (0.21

128.17 g/mol 15 -
butyl acrylate) mL)
Palladium(ll)
Acetate 224.50 g/mol 4.5 mg 0.02 2
(Pd(OACc)2)
Tri(o-
tolyl)phosphine 304.37 g/mol 12.2 mg 0.04 4
(P(o-tal)3)
Triethylamine 0.28 mL (2.0

101.19 g/mol 2.0 -
(EtsN) mmol)
DMAc,

- 4.0 mL - -
anhydrous

Step-by-Step Procedure

Vessel Preparation: To a dry Schlenk tube, add Pd(OAc)z (2 mol%) and P(o-tol)s (4 mol%).
 Inert Atmosphere: Seal the tube, evacuate, and backfill with argon.

* Reagent Addition: Add anhydrous DMAc (4 mL), 5-lodo-2,3-dimethoxypyridine (1.0 eq),
the alkene (1.5 eq), and triethylamine (2.0 eq) via syringe.

o Reaction: Heat the sealed tube in a preheated oil bath at 100-120 °C for 12-24 hours.
e Monitoring: Monitor the reaction by GC-MS or LC-MS.

o Work-up: Cool the reaction mixture, dilute with water, and extract with diethyl ether or ethyl
acetate.
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 Purification: Wash the combined organic layers with water and brine, dry over Na=SOa4, and
concentrate. Purify by flash column chromatography.

Causality and Trustworthiness:

o Why Pd(OAc)2? Palladium(ll) acetate is a common and effective precatalyst that is reduced
in situ to the active Pd(0) species.[23]

e Role of the Base: The base (EtsN) is not involved in a transmetalation step but is required to
neutralize the HI formed during the final 3-hydride elimination step, regenerating the Pd(0)
catalyst.

» Troubleshooting: Low conversion with electron-rich aryl iodides can be due to slow oxidative
addition.[23] In such cases, using a more electron-rich, bulky phosphine ligand or switching
to a higher-boiling polar aprotic solvent like NMP might be beneficial. A common side
reaction is the reduction of the aryl iodide (hydrodehalogenation), which can be minimized by
ensuring the productive Heck pathway is favored through optimization.[23]

Conclusion

5-lodo-2,3-dimethoxypyridine stands out as a powerful and versatile building block for the
rapid construction of molecular complexity. The palladium-catalyzed cross-coupling reactions
detailed in this guide—Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck—provide
reliable and adaptable pathways to a vast chemical space of substituted pyridine derivatives.
By understanding the fundamental mechanisms and paying careful attention to the key
parameters of catalyst, ligand, base, and solvent selection, researchers can effectively utilize
these protocols to advance their programs in drug discovery, agrochemicals, and materials
science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

© 2025 BenchChem. All rights reserved. 13/15 Tech Support


https://www.benchchem.com/pdf/Technical_Support_Center_Troubleshooting_Heck_Reactions_of_1_Iodo_2_3_4_trimethoxybenzene.pdf
https://www.benchchem.com/pdf/Technical_Support_Center_Troubleshooting_Heck_Reactions_of_1_Iodo_2_3_4_trimethoxybenzene.pdf
https://www.benchchem.com/pdf/Technical_Support_Center_Troubleshooting_Heck_Reactions_of_1_Iodo_2_3_4_trimethoxybenzene.pdf
https://www.benchchem.com/product/b3022012?utm_src=pdf-body
https://www.benchchem.com/product/b3022012?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3022012?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

1. nbinno.com [nbinno.com]

2. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-
inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]

3. mdpi.com [mdpi.com]
4. nbinno.com [nbinno.com]

5. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST
CO., LTD [zr-catalyst.com]

6. chem.libretexts.org [chem.libretexts.org]
7. nobelprize.org [nobelprize.org]

8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of
New Reactions for the Future - PMC [pmc.ncbi.nim.nih.gov]

9. fiveable.me [fiveable.me]

10. Yoneda Labs [yonedalabs.com]

11. reddit.com [reddit.com]

12. benchchem.com [benchchem.com]

13. Sonogashira coupling - Wikipedia [en.wikipedia.org]

14. benchchem.com [benchchem.com]

15. chem.libretexts.org [chem.libretexts.org]

16. Sonogashira Coupling [organic-chemistry.org]

17. Buchwald—Hartwig amination - Wikipedia [en.wikipedia.org]

18. Applications of palladium-catalyzed C—N cross-coupling reactions in pharmaceutical
compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

19. m.youtube.com [m.youtube.com]
20. chem.libretexts.org [chem.libretexts.org]

21. Rapid Evaluation of the Mechanism of Buchwald—Hartwig Amination and Aldol Reactions
Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nim.nih.gov]

22. chemrxiv.org [chemrxiv.org]
23. benchchem.com [benchchem.com]

To cite this document: BenchChem. [Palladium-catalyzed cross-coupling reactions using 5-
lodo-2,3-dimethoxypyridine]. BenchChem, [2026]. [Online PDF]. Available at:

© 2025 BenchChem. All rights reserved. 14 /15 Tech Support


https://www.nbinno.com/article/pharmaceutical-intermediates/chemistry-of-pyridines-understanding-2-3-dimethoxypyridines-significance-hr
https://pmc.ncbi.nlm.nih.gov/articles/PMC10953476/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10953476/
https://www.mdpi.com/1424-8247/18/10/1472
https://www.nbinno.com/article/other-organic-chemicals/navigating-the-synthesis-of-pyridine-derivatives-a-focus-on-5-bromo-2-3-dimethoxypyridine-su
http://www.zr-catalyst.com/Article/249.html
http://www.zr-catalyst.com/Article/249.html
https://chem.libretexts.org/Courses/SUNY_Potsdam/Book%3A_Organic_Chemistry_II_(Walker)/17%3A_Other_Reactions_of_Aromatics/17.02%3A_Palladium_catalyzed_couplings
https://www.nobelprize.org/uploads/2018/06/advanced-chemistryprize2010.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6860378/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6860378/
https://fiveable.me/organic-chemistry-ii/unit-12/palladium-catalyzed-cross-coupling-reactions/study-guide/vYYGqPZLGYbi2WJ0
https://www.yonedalabs.com/post/suzuki-miyaura-cross-coupling-practical-guide/
https://www.reddit.com/r/Chempros/comments/1axv850/how_to_approach_choosing_reaction_conditions_for/?rdt=40429
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Suzuki_Coupling_Reactions_with_5_Methoxy_2_methylthiopyrimidine_Derivatives.pdf
https://en.wikipedia.org/wiki/Sonogashira_coupling
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Sonogashira_Cross_Coupling_Reactions_with_Aryl_Iodides.pdf
https://chem.libretexts.org/Bookshelves/Inorganic_Chemistry/Supplemental_Modules_and_Websites_(Inorganic_Chemistry)/Catalysis/Catalyst_Examples/Sonogashira_Coupling
https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm
https://en.wikipedia.org/wiki/Buchwald%E2%80%93Hartwig_amination
https://pubs.rsc.org/en/content/articlelanding/2023/ra/d2ra07412e
https://pubs.rsc.org/en/content/articlelanding/2023/ra/d2ra07412e
https://m.youtube.com/watch?v=E0lN6_iEQvI
https://chem.libretexts.org/Bookshelves/Inorganic_Chemistry/Supplemental_Modules_and_Websites_(Inorganic_Chemistry)/Catalysis/Catalyst_Examples/Buchwald-Hartwig_Amination
https://pmc.ncbi.nlm.nih.gov/articles/PMC8516138/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8516138/
https://chemrxiv.org/engage/api-gateway/chemrxiv/assets/orp/resource/item/65847d81e9ebbb4db971de45/original/controlling-reactivity-and-selectivity-in-the-mizoroki-heck-reaction-high-throughput-evaluation-of-1-5-diaza-3-7-diphosphacyclooctane-ligands.pdf
https://www.benchchem.com/pdf/Technical_Support_Center_Troubleshooting_Heck_Reactions_of_1_Iodo_2_3_4_trimethoxybenzene.pdf
https://www.benchchem.com/product/b3022012#palladium-catalyzed-cross-coupling-reactions-using-5-iodo-2-3-dimethoxypyridine
https://www.benchchem.com/product/b3022012#palladium-catalyzed-cross-coupling-reactions-using-5-iodo-2-3-dimethoxypyridine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3022012?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

[https://www.benchchem.com/product/b3022012#palladium-catalyzed-cross-coupling-
reactions-using-5-iodo-2-3-dimethoxypyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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